1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various aryl isocyanates with hydrazine derivatives. Research indicates that modifications in the synthesis pathways can enhance yields and purity, which is critical for subsequent biological testing .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the thieno[3,4-d]imidazole framework. For instance, related compounds have demonstrated activity against viruses such as HIV and Hepatitis C. The biological activity is often quantified using metrics like EC50 (the concentration required to achieve half-maximal effect) and CC50 (the concentration that is cytotoxic to 50% of cells).
Compound | Virus Target | EC50 (μM) | CC50 (μM) | Therapeutic Index |
---|---|---|---|---|
Compound A | HIV-1 | 3.98 | >400 | >100 |
Compound B | HCV | 32.2 | 80 | 2.48 |
The therapeutic index is a crucial measure as it indicates the safety margin of the compound .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have shown that similar thieno[3,4-d]imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Values : Ranged from 10 μM to 25 μM for different derivatives.
Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in viral replication or cancer cell proliferation. The presence of the nitrophenyl group potentially enhances its reactivity and binding affinity to these targets.
Case Studies
- Antiviral Study : A recent study evaluated a series of thieno[3,4-d]imidazole derivatives against HIV-1, revealing that modifications at the nitrogen positions significantly influenced antiviral activity.
- Anticancer Study : Another investigation focused on the effects of related compounds on MCF-7 cells, showing that certain substitutions led to enhanced cytotoxicity and selectivity towards cancer cells.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12-2-4-13(5-3-12)19-16-10-27(25,26)11-17(16)20(18(19)22)14-6-8-15(9-7-14)21(23)24/h2-9,16-17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIRUUYSICALP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.